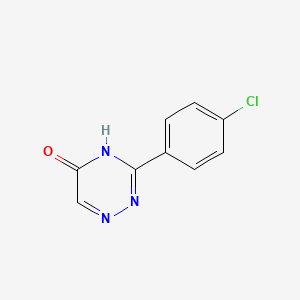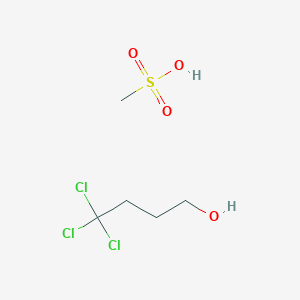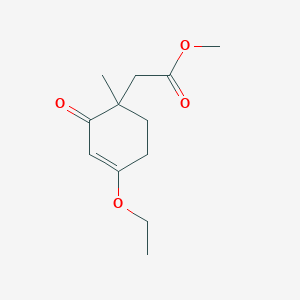
3-(tert-Butylamino)-1-phenylpropane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butylamino)-1-phenylpropane-1,2-diol is an organic compound that belongs to the class of beta-adrenergic agonists It is structurally characterized by the presence of a tert-butylamino group attached to a phenylpropane backbone with two hydroxyl groups at the 1 and 2 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butylamino)-1-phenylpropane-1,2-diol can be achieved through several synthetic routes. One common method involves the reaction of 3-chloropropane-1,2-diol with tert-butylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product after purification.
Another approach involves the use of 3-bromo-1-phenylpropane-1,2-diol as the starting material, which reacts with tert-butylamine under similar conditions. The choice of solvent, temperature, and reaction time can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions to maximize yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
3-(tert-Butylamino)-1-phenylpropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic reagents such as sodium azide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学研究应用
3-(tert-Butylamino)-1-phenylpropane-1,2-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, particularly in the context of beta-adrenergic receptor interactions.
Medicine: It has potential therapeutic applications as a bronchodilator and in the treatment of cardiovascular diseases.
作用机制
The mechanism of action of 3-(tert-Butylamino)-1-phenylpropane-1,2-diol involves its interaction with beta-adrenergic receptors. Upon binding to these receptors, the compound activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. This activation results in various physiological effects, including bronchodilation and increased heart rate .
相似化合物的比较
Similar Compounds
Salbutamol: Another beta-adrenergic agonist with similar bronchodilator effects.
Terbutaline: A compound with a similar structure and pharmacological profile.
Fenoterol: Another beta-adrenergic agonist used in the treatment of asthma.
Uniqueness
3-(tert-Butylamino)-1-phenylpropane-1,2-diol is unique due to its specific structural features, which confer distinct pharmacological properties. Its tert-butylamino group and phenylpropane backbone contribute to its high affinity for beta-adrenergic receptors and its effectiveness as a bronchodilator.
属性
CAS 编号 |
152429-31-7 |
|---|---|
分子式 |
C13H21NO2 |
分子量 |
223.31 g/mol |
IUPAC 名称 |
3-(tert-butylamino)-1-phenylpropane-1,2-diol |
InChI |
InChI=1S/C13H21NO2/c1-13(2,3)14-9-11(15)12(16)10-7-5-4-6-8-10/h4-8,11-12,14-16H,9H2,1-3H3 |
InChI 键 |
IXOSVTILVCUPPG-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NCC(C(C1=CC=CC=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{[(Hepta-1,6-dien-3-yl)oxy]methyl}benzene](/img/structure/B12556768.png)
![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)

![N-{2-[(4-Methoxyphenyl)ethynyl]-5-nitrophenyl}propanamide](/img/structure/B12556786.png)
![(E)-1-{4-[(2-Ethylhexyl)oxy]-2,5-dimethylphenyl}-2-(4-nitrophenyl)diazene](/img/structure/B12556788.png)
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)

![3-[(4-Chlorophenyl)methyl]-1,2,4,5-tetramethylbenzene](/img/structure/B12556804.png)

